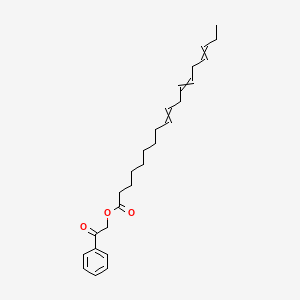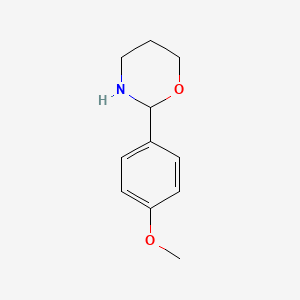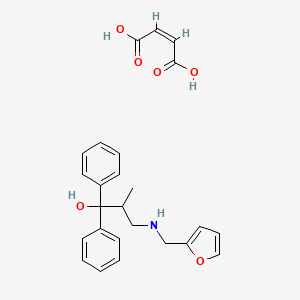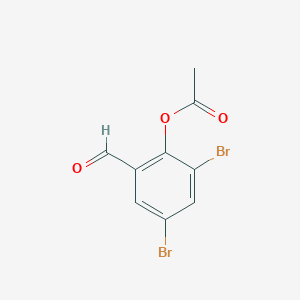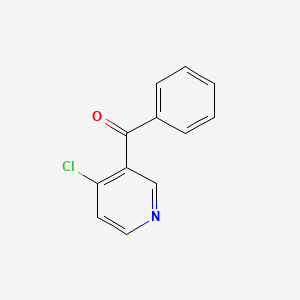
5-Hydrazinylnaphthalene-2-sulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Hydrazinylnaphthalene-2-sulfonic acid is an organic compound with the molecular formula C₁₀H₁₀N₂O₃S. It is a derivative of naphthalene, where a hydrazine group is attached to the naphthalene ring at the 5-position and a sulfonic acid group at the 2-position. This compound is known for its applications in various chemical reactions and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydrazinylnaphthalene-2-sulfonic acid typically involves the sulfonation of naphthalene followed by the introduction of a hydrazine group. One common method is:
Sulfonation: Naphthalene is treated with sulfuric acid to introduce the sulfonic acid group at the 2-position.
Hydrazination: The resulting 2-naphthalenesulfonic acid is then reacted with hydrazine to introduce the hydrazine group at the 5-position.
Industrial Production Methods
Industrial production of this compound often involves large-scale sulfonation and hydrazination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products.
Chemical Reactions Analysis
Types of Reactions
5-Hydrazinylnaphthalene-2-sulfonic acid undergoes various types of chemical reactions, including:
Oxidation: The hydrazine group can be oxidized to form corresponding azo or azoxy compounds.
Reduction: The compound can be reduced to form hydrazine derivatives.
Substitution: The sulfonic acid group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Azo and azoxy compounds.
Reduction: Hydrazine derivatives.
Substitution: Various alkylated and acylated derivatives.
Scientific Research Applications
5-Hydrazinylnaphthalene-2-sulfonic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes and pigments.
Biology: The compound is used in biochemical assays and as a reagent in the detection of certain biomolecules.
Industry: The compound is used in the production of specialty chemicals and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 5-Hydrazinylnaphthalene-2-sulfonic acid involves its ability to participate in redox reactions due to the presence of the hydrazine group. This allows it to act as a reducing agent or to form reactive intermediates that can interact with other molecules. The sulfonic acid group enhances its solubility in water, making it suitable for various aqueous reactions.
Comparison with Similar Compounds
Similar Compounds
Naphthalene-2-sulfonic acid: Lacks the hydrazine group, making it less reactive in redox reactions.
5-Aminonaphthalene-2-sulfonic acid: Contains an amino group instead of a hydrazine group, leading to different reactivity and applications.
2-Naphthalenesulfonic acid: Similar structure but without the hydrazine group, used primarily in dye synthesis.
Uniqueness
5-Hydrazinylnaphthalene-2-sulfonic acid is unique due to the presence of both hydrazine and sulfonic acid groups, which confer distinct chemical properties and reactivity. This makes it particularly valuable in synthetic chemistry and industrial applications where specific reactivity is required.
Properties
CAS No. |
103039-23-2 |
|---|---|
Molecular Formula |
C10H10N2O3S |
Molecular Weight |
238.27 g/mol |
IUPAC Name |
5-hydrazinylnaphthalene-2-sulfonic acid |
InChI |
InChI=1S/C10H10N2O3S/c11-12-10-3-1-2-7-6-8(16(13,14)15)4-5-9(7)10/h1-6,12H,11H2,(H,13,14,15) |
InChI Key |
ICGADVVJQOALQJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)S(=O)(=O)O)C(=C1)NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


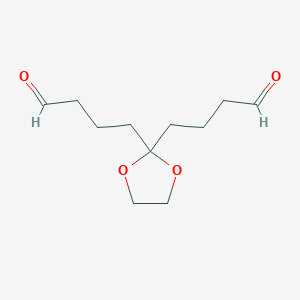

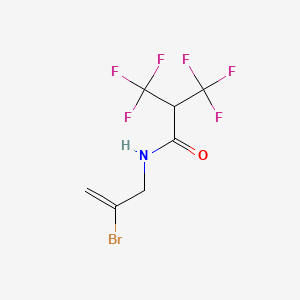
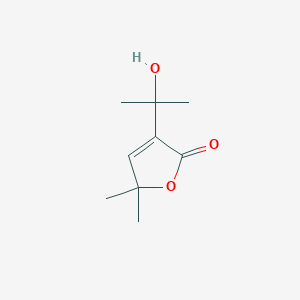
![Tri([1,1'-biphenyl]-2-yl)borane](/img/structure/B14332116.png)
![6,6'-(Ethene-1,2-diyl)bis[3,7-dimethyl-5-(propan-2-yl)-1H-inden-1-one]](/img/structure/B14332118.png)
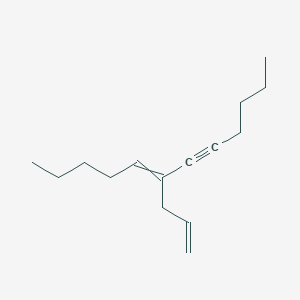
![3-Fluoro-4-[(3-hydroxypropyl)sulfanyl]benzene-1-sulfonamide](/img/structure/B14332121.png)
